molecular formula C14H19ClN2O2 B2597294 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride CAS No. 2094622-54-3

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B2597294
CAS No.: 2094622-54-3
M. Wt: 282.77
InChI Key: LEHJHJOQBAFRIQ-UHFFFAOYSA-N
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Description

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is a spirocyclic compound featuring a benzyl substituent at the 9-position and a fused oxa-aza ring system. The hydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial use.

Properties

IUPAC Name

9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13-9-18-14(6-7-15-10-14)11-16(13)8-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHJHJOQBAFRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(C(=O)CO2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Routes and Key Functionalizations

The compound is typically synthesized via multi-step processes involving cyclization and benzylation. A core method involves:

  • Cyclization of hydrazide intermediates : Precursors like (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid hydrazide undergo intramolecular cyclization under acidic conditions to form the spirocyclic backbone .

  • Benzylation : Alkylation with benzyl halides introduces the benzyl group at the nitrogen center .

Alkylation and Substitution Reactions

The secondary amine in the diazaspiranone undergoes alkylation with various electrophiles:

Reagent Conditions Product Yield Source
Phenoxyethyl bromideSolution in inert solvent, room temp8-Phenoxyethyl derivative56%
Diphenylmethyl bromideHeated in aprotic solvent8-Diphenylmethyl derivative31%
3'-Phenyl-2-hydroxypropyl chlorideAcidic aqueous conditions, 10°C8-(3'-Phenyl-2'-hydroxypropyl) derivative55%

Hydrogenation for Deprotection

The benzyl group is removed via catalytic hydrogenation:

  • Conditions : Pd/C (10%) in ethanol, room temperature .

  • Outcome : Cleavage of the benzyl group to yield 6-oxa-2,9-diazaspiro[4.5]decan-8-one .

Ring-Opening and Rearrangement

The spirocyclic structure undergoes ring-opening under basic conditions:

  • Base : Alkali metal hydrides (e.g., NaH) at -30°C to 30°C .

  • Electrophile addition : Subsequent treatment with alkyl halides (e.g., R₁-X) leads to ring expansion or functionalization at the nitrogen center .

Stereochemical Modifications

The compound’s stereochemistry is influenced by reaction pathways:

  • Chiral resolution : Enantiomers are separated via chiral HPLC (e.g., Chiralpak IA column) using heptane/IPA/DEA eluents .

  • Asymmetric synthesis : Use of enantiopure acyl chlorides (e.g., (S)-2-chloropropionyl chloride) introduces stereocenters during cyclization .

Phosgene-Mediated Cyclization

Treatment with phosgene in dichloroethane facilitates lactam formation:

  • Mechanism : Converts hydrazide intermediates into the spirocyclic lactam under anhydrous conditions .

Comparative Reactivity Insights

  • Benzyl group stability : The benzyl substituent enhances solubility but is selectively removable via hydrogenation .

  • Lactam vs. ether reactivity : The lactam carbonyl participates in nucleophilic attacks, while the ether oxygen remains inert under mild conditions .

Industrial-Scale Optimizations

  • Continuous flow reactors : Improve yield and purity in large-scale alkylation steps.

  • Automated purification : Flash chromatography (SiO₂, DCM/MeOH gradients) ensures high-purity final products .

Scientific Research Applications

Medicinal Chemistry

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride has been investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • A study explored its efficacy as an anti-inflammatory agent, demonstrating significant reduction in inflammation markers in vitro .
  • Another research highlighted its potential as an analgesic, showing promising results in pain models .

The compound's biological activity has been studied extensively, particularly its interaction with various receptors and enzymes.

Key Findings:

  • It has shown inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurological conditions .

Synthesis and Derivatives

The synthesis of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride has been optimized to produce derivatives with enhanced biological activity.

Synthesis Insights:

  • Various synthetic routes have been developed, allowing for the modification of the benzyl group to enhance potency and selectivity against specific biological targets .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Medicinal ChemistryAnti-inflammatory effects demonstrated
Biological ActivityInhibition of metabolic enzymes
SynthesisOptimized routes for derivatives

Mechanism of Action

The mechanism of action of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents, heteroatom placement, and ring systems, which influence their physicochemical and biological properties.

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one HCl C₁₄H₁₈ClN₂O₂ Benzyl group at 9-position, HCl salt Enhanced lipophilicity; drug discovery
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one HCl C₈H₁₅ClN₂O₂ Methyl group at 9-position, HCl salt Lower molecular weight; limited commercial availability (discontinued)
Alaptide (8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione) C₉H₁₄N₂O₂ Methyl at 8-position; diketone structure Skin permeation enhancer for transdermal drug delivery
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one C₁₅H₂₀N₃O Benzyl group at 8-position; additional nitrogen Potential CNS activity due to triaza system
1-Boc-1,7-diazaspiro[4.5]decane C₁₂H₂₂N₂O₂ Boc-protected amine; diaza system Intermediate in peptide/protein chemistry

Key Observations :

  • Heteroatom Configuration : Compounds with additional nitrogen atoms (e.g., 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one) may exhibit varied binding affinities in biological systems .
  • Salt Forms : Hydrochloride salts (e.g., target compound and 9-methyl analogue) enhance aqueous solubility, whereas neutral forms (e.g., alaptide) require formulation optimization for drug delivery .

Biological Activity

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one; hydrochloride
  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : 282.7659 g/mol

The biological activity of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and downstream signaling.

Biological Activity

Research indicates that 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing effective inhibition at certain concentrations.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Anticonvulsant Effects

Research published in PubMed highlights the anticonvulsant properties of similar diazaspiro compounds. For instance, certain derivatives have demonstrated significant potency in animal models, indicating a potential therapeutic application for epilepsy treatment .

Case Studies

  • Antimicrobial Screening : A study evaluated the effectiveness of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, indicating strong antimicrobial activity.
  • Cancer Cell Line Studies : In vitro assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.

Research Findings Summary Table

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
AnticancerMCF-7 (breast cancer)Cell viability reduced by 70%
AnticonvulsantAnimal modelsED50 = 0.0043 mmol/kg

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride, and how are key intermediates validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving spirocyclic precursors and Schiff bases. For example, analogs like 7-oxa-9-aza-spiro[4.5]decan-6,10-diones are prepared by reacting 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-yl amines under reflux conditions. Validation includes:

  • Elemental analysis (C, H, N) to confirm molecular formula (e.g., deviations ≤0.4% in Table 1 ).
  • IR spectroscopy to identify functional groups (e.g., benzylic C-H stretching at ~2900 cm⁻¹, shifted due to electron-withdrawing groups ).
  • UV-Vis spectroscopy to assess conjugation effects (e.g., λmax values in Table 3 ).

Q. Which spectroscopic techniques are critical for characterizing spirocyclic compounds like this one, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Focus on bands for amide C=O (1650–1750 cm⁻¹) and ether C-O (1050–1150 cm⁻¹). High benzylic C-H stretching frequencies (e.g., ~2900 cm⁻¹) indicate electronic effects from adjacent groups .
  • UV-Vis Spectroscopy : Monitor π→π* and n→π* transitions; shifts in λmax correlate with substituent electronic properties (e.g., electron-donating groups increase conjugation ).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign spirocyclic protons (δ 3.5–5.0 ppm) and benzyl aromatic protons (δ 7.0–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., IR vs. UV-Vis) when analyzing spirocyclic compounds?

  • Methodological Answer : Contradictions often arise from electronic or steric effects. For example, elevated IR C-H stretching in benzylic groups (indicative of electron withdrawal ) may conflict with UV hypsochromic shifts (suggesting reduced conjugation). To resolve:

  • Perform DFT calculations to model electronic environments and predict spectral trends.
  • Cross-validate with X-ray crystallography (e.g., bond lengths and angles in analogs ).
  • Reassess solvent effects (e.g., polar solvents may mask UV shifts ).

Q. What experimental strategies are recommended for studying the environmental fate of this compound, particularly its biodegradation pathways?

  • Methodological Answer :

  • Laboratory Simulations : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradation in soil/water systems .
  • Analytical Workflow :
  • LC-MS/MS to detect degradation products (e.g., hydroxylated or dealkylated metabolites).
  • Isotope-Labeling : Track <sup>13</sup>C/<sup>15</sup>N isotopes in transformation pathways .
  • Computational Models : Apply EPI Suite or TEST software to predict hydrolysis rates and bioaccumulation potential .

Q. How can the spirocyclic structure of this compound be leveraged to design targeted biological activity studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzothiazol-2-yl groups ) to probe interactions with enzymes like kinases or GPCRs.
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence polarization or SPR to measure binding affinity.
  • Cellular Permeability : Assess via Caco-2 monolayer assays, correlating logP values (from HPLC ) with uptake.
  • Molecular Docking : Model spirocyclic conformation flexibility (e.g., using AutoDock Vina) to predict binding poses .

Q. What strategies mitigate challenges in crystallizing spirocyclic compounds for structural confirmation?

  • Methodological Answer :

  • Solvent Screening : Test mixtures of DCM/hexane or methanol/water to induce slow crystallization.
  • Temperature Gradients : Use vapor diffusion at 4°C to reduce molecular motion.
  • Co-Crystallization : Add small-molecule auxiliaries (e.g., crown ethers) to stabilize lattice packing .

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